3-Methoxy-4-(methoxymethoxy)phenol
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Overview
Description
3-Methoxy-4-(methoxymethoxy)phenol is an organic compound belonging to the phenol family It is characterized by the presence of a methoxy group and a methoxymethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(methoxymethoxy)phenol typically involves the methylation of 3-hydroxy-4-methoxyphenol. One common method includes the reaction of 3-hydroxy-4-methoxyphenol with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(methoxymethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-Methoxy-4-(methoxymethoxy)phenol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(methoxymethoxy)phenol involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol:
3-Methoxyphenol: Similar to 3-Methoxy-4-(methoxymethoxy)phenol but lacks the additional methoxymethoxy group.
Uniqueness
This compound is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not observed with other methoxyphenol derivatives .
Properties
CAS No. |
104202-49-5 |
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Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-methoxy-4-(methoxymethoxy)phenol |
InChI |
InChI=1S/C9H12O4/c1-11-6-13-8-4-3-7(10)5-9(8)12-2/h3-5,10H,6H2,1-2H3 |
InChI Key |
FGXPNSOQZJUNHG-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)O)OC |
Origin of Product |
United States |
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